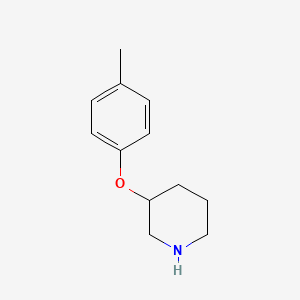

3-(4-Methylphenoxy)piperidine

Übersicht

Beschreibung

3-(4-Methylphenoxy)piperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

This compound is a derivative of piperidine, a six-membered heterocycle, which is a common structural motif in many pharmaceuticals

Mode of Action

Piperidine derivatives have been found to exhibit various pharmacological activities, including anticancer potential . The specific interactions between 3-(4-Methylphenoxy)piperidine and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways

Result of Action

As a derivative of piperidine, it may share some of the biological activities associated with other piperidine compounds, such as potential anticancer activity . .

Biochemische Analyse

Biochemical Properties

3-(4-Methylphenoxy)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the metabolic pathways and the overall biochemical environment within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the viability of cells in a concentration-dependent manner, enhancing reactive oxygen species (ROS) and caspase-3 activation . These changes can lead to alterations in cell proliferation, apoptosis, and other critical cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is stable under recommended storage conditions but can degrade when exposed to oxidizing agents . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound can stimulate certain cellular processes, while at higher doses, it may exhibit toxic or adverse effects . For example, a study on piperine, a related compound, showed that it could stimulate the hemopoietic system at specific dosages . Similar dosage-dependent effects are likely to be observed with this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by specific transporters, influencing its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.

Biologische Aktivität

3-(4-Methylphenoxy)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological profiles, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a 4-methylphenoxy group. This structural modification is believed to enhance its interaction with biological targets, influencing its activity.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Monoamine Oxidase (MAO) : Similar compounds have shown the ability to inhibit MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. For instance, derivatives with piperidine structures demonstrated significant inhibition with IC50 values in the low micromolar range .

- Antiviral Activity : Compounds related to piperidine have been evaluated for their antiviral properties. For example, studies on piperidine derivatives have shown effectiveness against various viruses, including HIV-1 and herpes simplex virus (HSV-1) .

- Antimicrobial Properties : The compound has been tested for antibacterial and antifungal activities. Minimum inhibitory concentrations (MICs) for related piperidine derivatives against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa were reported, indicating potential therapeutic applications in treating infections .

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

- CNS Activity : The compound may exhibit neuroprotective effects through MAO inhibition, which is crucial for maintaining neurotransmitter levels.

- Anticancer Potential : Some studies suggest that piperidine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Piperidine-related compounds have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

- Antiviral Screening : A study evaluated the antiviral activity of piperidine derivatives against HIV-1 and other viruses. The findings indicated that specific substitutions on the piperidine ring enhanced antiviral efficacy, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .

- MAO Inhibition Study : A comparative analysis of various piperidine derivatives revealed that those with para-substituents on the phenyl ring exhibited superior MAO inhibitory activity. This highlights the importance of substituent positioning in enhancing biological activity .

Data Tables

Eigenschaften

IUPAC Name |

3-(4-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKBIUMAMUGELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613693 | |

| Record name | 3-(4-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-39-0 | |

| Record name | 3-(4-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.